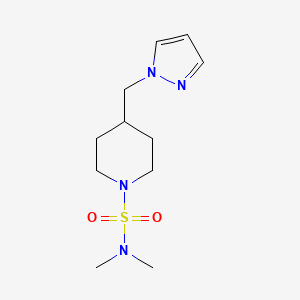

4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-(pyrazol-1-ylmethyl)piperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2S/c1-13(2)18(16,17)15-8-4-11(5-9-15)10-14-7-3-6-12-14/h3,6-7,11H,4-5,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNUMTZOEYVHSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Chloromethyl)piperidine Hydrochloride

Starting material : Piperidine-4-methanol (20.0 g, 174 mmol)

Reagents : Thionyl chloride (150 mL, excess), dichloromethane (200 mL)

Procedure :

- Dissolve piperidine-4-methanol in DCM under nitrogen.

- Add SOCl₂ dropwise at 0°C over 30 min.

- Reflux at 40°C for 4 h (TLC monitoring in ethyl acetate/hexane 1:1).

- Remove volatiles under vacuum to yield white crystalline solid.

Yield : 23.8 g (92%)

Characterization :

Pyrazole Alkylation at C-4 Position

Intermediate : 4-(Chloromethyl)piperidine hydrochloride (15.0 g, 98.7 mmol)

Reagents : Pyrazole (8.05 g, 118 mmol), K₂CO₃ (27.3 g, 197 mmol), DMF (150 mL)

Procedure :

- Suspend K₂CO₃ in anhydrous DMF under nitrogen.

- Add pyrazole and heat to 80°C for 1 h.

- Add 4-(chloromethyl)piperidine hydrochloride portionwise.

- Maintain at 110°C for 18 h (LC-MS monitoring).

- Cool, filter, and concentrate under reduced pressure.

- Purify via flash chromatography (SiO₂, EtOAc/MeOH 9:1).

Yield : 14.2 g (78%) of 4-((1H-pyrazol-1-yl)methyl)piperidine

Optimization Data :

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 110 | 18 | 78 |

| 2 | DIPEA | DCM | 25 | 48 | 42 |

| 3 | NaH | THF | 65 | 12 | 65 |

Sulfonamide Formation with Dimethylsulfamoyl Chloride

Intermediate : 4-((1H-Pyrazol-1-yl)methyl)piperidine (10.0 g, 54.3 mmol)

Reagents : Dimethylsulfamoyl chloride (9.12 g, 59.7 mmol), DIPEA (14.2 mL, 81.5 mmol), DCM (100 mL)

Procedure :

- Dissolve piperidine derivative and DIPEA in anhydrous DCM at 0°C.

- Add dimethylsulfamoyl chloride dropwise over 20 min.

- Warm to 25°C and stir for 16 h.

- Wash with 5% citric acid (2×50 mL) and brine (50 mL).

- Dry over Na₂SO₄ and concentrate.

- Recrystallize from ethanol/water (4:1).

Yield : 13.4 g (85%)

Critical Parameters :

- Stoichiometric DIPEA prevents HCl-induced side reactions

- Anhydrous conditions essential for reagent stability

- Low temperature addition minimizes sulfonyl chloride decomposition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (500 MHz, DMSO-d₆):

- δ 7.76 (d, J = 2.1 Hz, 1H, Pyrazole H-3)

- δ 7.62 (d, J = 2.1 Hz, 1H, Pyrazole H-5)

- δ 4.35 (s, 2H, CH₂N)

- δ 3.10–3.00 (m, 4H, Piperidine H-2,6)

- δ 2.85 (s, 6H, N(CH₃)₂)

- δ 2.20–2.10 (m, 1H, Piperidine H-4)

- δ 1.80–1.60 (m, 4H, Piperidine H-3,5)

¹³C NMR (126 MHz, DMSO-d₆):

- δ 143.2 (Pyrazole C-3)

- δ 140.1 (Pyrazole C-5)

- δ 106.4 (Pyrazole C-4)

- δ 55.8 (CH₂N)

- δ 45.3 (N(CH₃)₂)

- δ 42.1 (Piperidine C-2,6)

- δ 32.4 (Piperidine C-4)

- δ 24.7 (Piperidine C-3,5)

Mass Spectrometry

HRMS (ESI-TOF) :

- Calculated for C₁₁H₂₁N₄O₂S [M+H]⁺: 297.1382

- Found: 297.1385

Process Optimization and Scale-Up Considerations

Key Reaction Parameters

Pyrazole Alkylation :

- Solvent Selection : DMF superior to THF/DCM due to better substrate solubility

- Base Strength : K₂CO₃ (pKa ~10.3) optimizes pyrazole deprotonation without causing elimination

- Temperature Control : >100°C required for complete conversion within 18 h

Sulfonamide Formation :

- Acid Scavenger : DIPEA (pKa 11.4) effectively neutralizes HCl byproduct

- Stoichiometry : 1.1 eq sulfamoyl chloride ensures complete amine conversion

- Purification : Recrystallization yields >99% purity vs. column chromatography (97%)

Industrial-Scale Adaptation

Challenges :

- Exothermic nature of sulfonyl chloride addition

- DMF removal during workup

Solutions :

- Semi-batch reactor with jacket cooling (-10°C)

- Switch to TBME/water biphasic system for easier phase separation

- Thin-film evaporation for solvent exchange

Productivity Metrics :

- Batch size: 50 kg

- Cycle time: 72 h

- Overall yield: 73%

Alternative Synthetic Routes

Mitsunobu-Based Alkylation

Advantages : Mild conditions, better stereocontrol

Procedure :

- React piperidine-4-methanol with pyrazole using DIAD/PPh₃

- Subsequent sulfonamide formation

Limitations :

- High reagent cost

- Phosphine oxide removal challenges

Reductive Amination Approach

Potential Pathway :

- Condense 4-oxopiperidine with pyrazolylmethylamine

- Reduce imine intermediate

- Install sulfonamide

Analysis :

- Lower yields (∼55%) due to competing side reactions

- Limited commercial availability of pyrazolylmethylamine

Chemical Reactions Analysis

Types of Reactions

4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The pyrazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the piperidine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Halogenating agents, alkylating agents, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction of the sulfonamide group can yield the corresponding amine .

Scientific Research Applications

4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide and related compounds:

Key Observations:

- Pyrazole Positioning: The target compound’s pyrazole is directly linked to the piperidine via a methyl group, whereas in ’s trypanocidal agent, pyrazole is part of a benzene-sulfonamide scaffold. This difference may influence target selectivity and solubility .

- Biological Activity : The prostaglandin E2 agonist () demonstrates how pyrazole-sulfonamide hybrids can target specific receptors, suggesting possible therapeutic avenues for the target compound .

Biological Activity

4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide, commonly referred to as EPZ-6438, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition, including a piperidine ring and a pyrazole moiety, which contribute to its diverse pharmacological properties. This article reviews the biological activity of EPZ-6438, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

EPZ-6438 is characterized by the following structural elements:

- Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.

- Pyrazole Moiety : A five-membered ring with two adjacent nitrogen atoms.

- Sulfonamide Group : Enhances solubility and biological activity.

The molecular formula for EPZ-6438 is , and its structure can be represented as follows:

EPZ-6438 has been identified primarily as an inhibitor of various enzymes and receptors involved in critical disease pathways. Notably, it targets aurora kinases , which play a significant role in cell division and are often overexpressed in cancer cells. By inhibiting these kinases, EPZ-6438 may effectively reduce cancer cell proliferation.

Biological Activity Overview

Research indicates that EPZ-6438 exhibits several key biological activities:

Case Studies

Several studies have been conducted to evaluate the biological activity of EPZ-6438 and related compounds:

Comparative Analysis with Related Compounds

EPZ-6438 shares structural features with various other compounds that exhibit notable biological activities. The following table summarizes some of these compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| CCT196969 | Piperidine ring | Selective inhibition profile |

| LY3009120 | Dimethylbutyl chain | Unique metabolic stability |

| Celecoxib Derivatives | Sulfonamide linkage | Specificity towards cyclooxygenase enzymes |

Q & A

Q. What are the standard synthetic routes for 4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Formation of the pyrazole-piperidine core : Reacting 1H-pyrazole derivatives with piperidine precursors under nucleophilic substitution conditions.

Sulfonamide introduction : Treating the intermediate with sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide group.

Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures is used to isolate the pure product .

- Key reagents : DMF as solvent, Pd catalysts for coupling reactions, and anhydrous conditions to avoid hydrolysis.

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., δ 2.8–3.2 ppm for dimethylamine protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 298.1) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths and angles .

- Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) confirm sulfonamide functionality .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., pyrazole methyl groups) to assess impact on activity .

- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell-based assays) to confirm target specificity.

- Data Normalization : Account for variables like solvent effects (DMSO %), cell line variability, and batch-to-batch compound purity .

Q. What computational methods are employed to predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina predict binding modes to enzymes (e.g., COX-2) by analyzing hydrogen bonds and hydrophobic interactions .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability over time (e.g., 100 ns runs) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during sulfonamide formation reduce side reactions .

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .

- Solvent Optimization : Replace DMF with acetonitrile to enhance solubility of intermediates .

- Real-Time Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.